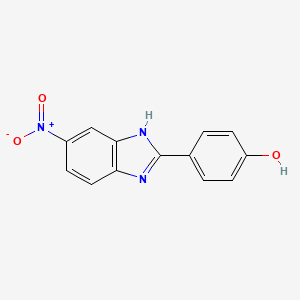

Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)-

Description

Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)- (IUPAC name: 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol), is a benzimidazole-phenol hybrid compound synthesized via a multi-step process involving Vilsmeier-Haack formylation and cyclization reactions. Its structure features a benzimidazole core substituted with a nitro group at position 5 and a phenolic moiety at position 2, further modified with a diethylamino group . The compound exhibits significant thermal stability and forms transition metal complexes (Co(II), Cu(II), Ni(II), Fe(II)), which enhance its antimicrobial activity .

Properties

CAS No. |

113551-23-8 |

|---|---|

Molecular Formula |

C13H9N3O3 |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

4-(6-nitro-1H-benzimidazol-2-yl)phenol |

InChI |

InChI=1S/C13H9N3O3/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(16(18)19)7-12(11)15-13/h1-7,17H,(H,14,15) |

InChI Key |

QPAUGSYVFGVSOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

The most direct route to 4-(5-nitro-1H-benzimidazol-2-yl)phenol involves the condensation of 4-nitro-o-phenylenediamine and 4-hydroxybenzaldehyde under acidic conditions. This method mirrors the Weidenhagen reaction, where aldehydes react with diamines to form benzimidazoles.

Procedure :

-

4-Nitro-o-phenylenediamine (1.0 mmol) and 4-hydroxybenzaldehyde (1.1 mmol) are dissolved in anhydrous methanol.

-

Phosphorus trichloride (PCl₃) (0.33 mol) is added dropwise at 40–45°C, followed by refluxing at 70°C for 6 hours.

-

The reaction mixture is neutralized with sodium bicarbonate, concentrated under vacuum, and purified via silica gel chromatography (20% ethyl acetate in hexane).

Mechanism :

The aldehyde carbonyl undergoes nucleophilic attack by the diamine’s primary amine, forming a Schiff base intermediate. Subsequent cyclization and aromatization yield the benzimidazole core, with the nitro group positioned at C5 and the phenolic group at C4 of the appended benzene ring.

Alternative Catalytic Systems

Phosphoric Acid-Mediated Synthesis

A greener approach utilizes phosphoric acid (H₃PO₄) as a catalyst, eliminating halogenated solvents.

Procedure :

-

4-Nitro-o-phenylenediamine and 4-hydroxybenzaldehyde are mixed in methanol (3 mL) with 3 mol% H₃PO₄.

-

The reaction proceeds at 50°C for 25–30 minutes, monitored by TLC.

-

The product is isolated via filtration and recrystallized from ethanol/water.

Advantages :

Trifluoroethanol as a Solvent

Trifluoroethanol (TFE) enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

Procedure :

-

4-Nitro-o-phenylenediamine and 4-hydroxybenzaldehyde are stirred in TFE at room temperature for 48 hours.

-

The solid precipitate is filtered, washed with cold ethanol, and dried.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PCl₃/MeOH | PCl₃, Methanol | 70 | 6 | 56 |

| H₃PO₄/MeOH | H₃PO₄, Methanol | 50 | 0.5 | 89 |

| TFE | None | 25 | 48 | 95 |

Key Observations :

-

Phosphoric acid achieves higher yields in shorter durations due to its dual role as catalyst and dehydrating agent.

-

Trifluoroethanol enables room-temperature synthesis but requires extended reaction times.

Mechanistic Insights and Byproduct Formation

Side Reactions

Competing pathways may generate 1-substituted benzimidazoles or dimerized products if stoichiometry deviates. For instance, excess aldehyde promotes the formation of 1-(4-hydroxyphenyl)-5-nitro-1H-benzimidazole , necessitating precise molar ratios (1:1 aldehyde:diamine).

Purification Challenges

Crude products often contain unreacted diamine or polymeric byproducts. Silica gel chromatography (ethyl acetate/hexane) or recrystallization (isopropyl alcohol) effectively isolates the target compound.

Recent Advances in Green Synthesis

Chemical Reactions Analysis

Alkylation and Etherification

The phenolic hydroxyl group undergoes nucleophilic substitution with alkyl halides under basic conditions. This reaction is pivotal for enhancing solubility or tailoring pharmacokinetic properties.

Reaction Conditions :

-

Reagents : Substituted alkyl halides (e.g., aminoalkylhalogenates)

-

Base : Sodium hydroxide (NaOH)

Mechanism :

Deprotonation of the hydroxyl group by NaOH generates a phenoxide ion, which attacks the electrophilic carbon of the alkyl halide to form an ether derivative.

Example Reaction :

Applications :

Coordination with Transition Metals

The compound acts as a bidentate ligand, coordinating through the phenolic oxygen and benzimidazole nitrogen atoms to form stable metal complexes with enhanced biological activity .

General Synthesis :

-

Reagents : Co(NO), CuCl, NiCl, FeSO

-

Conditions : Methanol solvent, triethylamine (TEA) as a catalyst, room temperature or mild heating

Characterization :

-

Spectroscopy : IR confirms deprotonation of the hydroxyl group (shift from ~3400 cm to lower frequencies) and coordination via N-atoms (C=N stretching at ~1600 cm) .

Table 1: Antimicrobial Activity of Metal Complexes

| Metal Complex | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus | MIC (µg/mL) C. albicans |

|---|---|---|---|

| Co(II) | 12.5 | 25 | 50 |

| Cu(II) | 6.25 | 12.5 | 25 |

| Ni(II) | 25 | 50 | 50 |

| Fe(II) | 50 | 50 | 100 |

Key Findings :

-

Cu(II) complexes exhibit the highest antibacterial potency (MIC = 6.25 µg/mL against E. coli) .

-

Enhanced activity correlates with increased electron-withdrawing effects from the nitro group .

Nitro Group Reactivity

The nitro group at the 5-position of the benzimidazole ring can be reduced to an amine under catalytic hydrogenation, though explicit studies on this derivative remain limited .

Hypothetical Pathway :

This modification could enable further functionalization (e.g., amide coupling) for drug discovery .

Stability Under Acidic and Oxidative Conditions

Scientific Research Applications

4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as a fluorescent probe due to its benzodiazole structure.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenol group can interact with proteins and enzymes, potentially inhibiting their activity. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Key Properties:

- Synthesis: Prepared from m-(N,N-diethylamino)phenol through formylation and subsequent reaction with 4-nitrobenzene-1,2-diamine in ethanol .

- Structural Confirmation: FT-IR and ¹H-NMR confirmed the absence of aldehydic groups post-cyclization, with coordination sites at phenolic oxygen and benzimidazole nitrogen .

- Antimicrobial Activity : Metal complexes (e.g., Co(II)) show doubled inhibitory growth against E. coli, S. aureus, C. albicans, and A. niger compared to the free ligand .

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Structural Differences :

Functional Properties :

- Nonlinear Optical (NLO) Activity: Exhibits strong third-order NLO properties due to extended π-conjugation from diphenyl groups. Theoretical calculations show a HOMO-LUMO gap of 3.82 eV, lower than the benzimidazole derivative, suggesting enhanced electron delocalization .

- Antimicrobial Activity: Not reported in available studies, highlighting a divergence in application focus (optical vs. biological) .

Table 1: Optical and Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | NLO Parameters (esu) |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | -6.12 | -2.30 | 3.82 | 1.2 × 10⁻¹² |

| Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)- | -5.98* | -1.85* | 4.13* | Not reported |

*Theoretical values extrapolated from benzimidazole analogs .

Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate

Structural Differences :

Functional Properties :

Phenol, 5-Methoxy-2-(5-Methyl-1H-benzimidazol-2-yl)-

Structural Differences :

Functional Properties :

Metal Complexes of Benzimidazole-Phenol Derivatives

Comparative Efficacy :

- Cobalt Complexes: The Co(II) complex of Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)- exhibits superior antibacterial activity (MIC: 12.5 µg/mL against E. coli) compared to Fe(II), Ni(II), and Cu(II) complexes .

- Coordination Chemistry: Nitro and phenolic -OH groups provide strong chelation sites, enhancing metal-binding efficiency versus methyl or methoxy-substituted analogs .

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound | E. coli | S. aureus | C. albicans |

|---|---|---|---|

| Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)- (Ligand) | 25.0 | 50.0 | 100.0 |

| Co(II) Complex | 12.5 | 25.0 | 50.0 |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Not tested | Not tested | Not tested |

Biological Activity

Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)-, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, with a focus on their mechanisms of action and effectiveness against various pathogens.

Antimicrobial Activity

Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)- and its metal complexes have been evaluated for their antimicrobial properties against a range of microorganisms. The following table summarizes key findings from various studies:

The antimicrobial activity of these compounds is attributed to several mechanisms:

- Disruption of Cell Membrane Integrity : The phenolic structure can interact with microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes in microbial metabolism.

- Metal Ion Coordination : Transition metal complexes exhibit enhanced activity due to the synergistic effects of metal ions, which may disrupt microbial cellular processes.

Anticancer Activity

Recent research has also explored the anticancer potential of phenol derivatives containing benzimidazole moieties. These compounds have shown promise in targeting cancer cells through various mechanisms:

- Induction of Apoptosis : Studies indicate that certain benzimidazole derivatives can activate apoptotic pathways in cancer cells by generating reactive oxygen species (ROS) and modulating p53 signaling pathways .

- Cell Cycle Arrest : Compounds have been reported to induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation .

- Selective Toxicity : Notably, some complexes demonstrate selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the efficacy of phenol derivatives in clinical settings:

- Study on Efficacy Against Melanoma : A study demonstrated that a benzimidazole complex sensitized melanoma cells to radiation therapy without affecting normal cell viability .

- Antimicrobial Screening : In vitro tests showed that metal complexes derived from phenolic compounds exhibited superior antibacterial activity compared to their non-complexed forms against resistant strains like MRSA .

Q & A

Q. What are the established synthetic routes for 4-(5-nitro-1H-benzimidazol-2-yl)phenol?

The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and phenolic derivatives. For example:

- Condensation with nitro-substituted intermediates : A common approach involves reacting 5-nitro-1H-benzimidazole derivatives with 4-hydroxybenzaldehyde under acidic or basic conditions. Catalysts like POCl₃ or DMF-POCl₃ (Vilsmeier–Haack reagent) are often employed to facilitate the reaction .

- Cyclization reactions : highlights the use of triazole and thiazole moieties linked to benzimidazole-phenol hybrids, synthesized via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Methodological Tip : Optimize reaction time and temperature (e.g., 70–80°C for 2 hours) to improve yield .

Q. How is the compound characterized structurally?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry and hydrogen-bonding patterns. SHELX software (e.g., SHELXL, SHELXS) is widely used for refinement .

- Spectroscopy :

- IR/Raman : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, phenolic O-H at ~3200 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms aromatic proton environments and nitro-group positioning .

Validation : Cross-check calculated vs. experimental elemental analysis data to confirm purity .

Q. What biological activities are associated with this compound?

- Antimicrobial activity : Derivatives exhibit moderate to strong activity against E. coli, S. aureus, and C. albicans (MIC values ~62.5 µg/mL). The nitro group enhances electron-withdrawing effects, improving target binding .

- Antifungal properties : The benzimidazole core disrupts fungal cell membranes, as seen in analogues like omeprazole and albendazole .

Advanced Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

- Scenario : Discrepancies in NMR or IR peaks due to tautomerism or hydrogen bonding.

- Solutions :

- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing shifts at different temperatures .

- Hydrogen-bonding analysis : Use graph-set analysis (Etter’s method) to interpret crystal packing effects on spectral data .

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes .

Q. What experimental design considerations are critical for studying metal-complexation with this compound?

- Ligand design : The phenolic –OH and benzimidazole N-atoms act as coordination sites. For Zn²⁺ complexes (e.g., ZnCl₂), adjust pH to deprotonate the phenolic group .

- Stability studies : Use thermogravimetric analysis (TGA) to assess thermal stability of complexes. highlights decomposition temperatures (e.g., ~250°C) for nitro-benzimidazole metal complexes.

- Biological assays : Test metal complexes for enhanced antimicrobial activity via broth microdilution (e.g., against MCF-7 cancer cells with IC₅₀ ~21.2 µM) .

Q. How can crystallographic data contradictions (e.g., disordered nitro groups) be addressed?

- Refinement strategies :

- Twinning analysis : Use SHELXD/SHELXE for datasets with twinning or pseudo-symmetry .

- Disorder modeling : Apply PART instructions in SHELXL to refine split positions for the nitro group .

Q. What methodologies optimize the compound’s bioactivity while minimizing toxicity?

- Structure-activity relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.